Methyl 6-ethylpiperidine-3-carboxylate
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Overview
Description
Methyl 6-ethylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 6th position and a carboxylate ester group at the 3rd position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-ethylpiperidine-3-carboxylate typically involves the reaction of 6-ethylpiperidine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 6-ethylpiperidine-3-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-ethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methylpiperidine-3-carboxylate
- Methyl 6-ethylpiperidine-2-carboxylate
- Methyl 6-propylpiperidine-3-carboxylate
Uniqueness
Methyl 6-ethylpiperidine-3-carboxylate is unique due to the specific positioning of the ethyl group and the ester functionality, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-ethylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEQMPFHOHHHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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